9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
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Overview
Description
9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The compound's synthesis and structure-activity relationship have been extensively studied, revealing insights into its reactivity and potential as a precursor for various derivatives. For instance, derivatives of 9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione have been explored for their anticonvulsant properties, highlighting the compound's versatility in medicinal chemistry applications. These studies emphasize the importance of the spiro structure and functional groups in determining the biological activity and pharmacological potential of the derivatives (Aboul-Enein et al., 2014).
Supramolecular Arrangements
The compound also plays a crucial role in forming supramolecular arrangements, as observed in various crystallographic studies. The ability to form complex structures, such as hydrogen bonding networks and supramolecular assemblies, is central to understanding the material properties and potential applications of the compound in fields like materials science and nanochemistry. The interplay between molecular structure and supramolecular architecture offers insights into the design and synthesis of new materials with tailored properties (Graus et al., 2010).
Potential in Drug Design and Medicinal Chemistry
This compound derivatives have shown promise in drug design and medicinal chemistry, particularly in the development of anticonvulsant, antibacterial, and antifungal agents. These studies underscore the potential of the compound in contributing to the discovery and optimization of new therapeutic agents, highlighting its significance in the pharmaceutical industry (Thanusu et al., 2011).
Properties
IUPAC Name |
9-ethyl-6,9-diazaspiro[4.5]decane-7,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-12-7-8(13)11-10(9(12)14)5-3-4-6-10/h2-7H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTCDORLQKVCRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)NC2(C1=O)CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.